3,5,7-Trimethoxyflavone is a natural product found in Boesenbergia rotunda, Kaempferia parviflora, and other organisms with data available.
3,5,7-Trimethoxyflavone
CAS No.: 26964-29-4
Cat. No.: VC0536332
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26964-29-4 |
|---|---|
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | 3,5,7-trimethoxy-2-phenylchromen-4-one |
| Standard InChI | InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3 |
| Standard InChI Key | CBTHKWVPSIGKMI-UHFFFAOYSA-N |
| SMILES | O=C1C(OC)=C(C2=CC=CC=C2)OC3=C1C(OC)=CC(OC)=C3 |
| Canonical SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3,5,7-Trimethoxyflavone belongs to the O-methylated flavonoid subclass, distinguished by three methoxy (-OCH) groups attached to the flavone skeleton. Its systematic IUPAC name is 3,5,7-trimethoxy-2-phenylchromen-4-one, and its canonical SMILES representation is COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC . The methoxy substitutions at positions 3, 5, and 7 enhance its lipophilicity, influencing its solubility and bioavailability .
Table 1: Key Chemical Properties of 3,5,7-Trimethoxyflavone
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.32 g/mol |
| CAS Registry Number | 26964-29-4 |
| Appearance | White to pale yellow crystals |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol); poorly soluble in water |
| Storage Conditions | 2–10°C in dry, dark conditions |
Natural Occurrence and Extraction
This flavonoid is predominantly isolated from the rhizomes of Kaempferia parviflora (black ginger), a medicinal plant traditionally used in Southeast Asian folk medicine . Extraction protocols typically involve solvent-based methods using ethanol or methanol, followed by chromatographic purification to achieve ≥98% purity . The compound’s stability under reduced pressure and desiccated storage conditions makes it suitable for long-term research use .
Pharmacological Activities and Mechanisms
Antioxidant and Anti-Inflammatory Effects
3,5,7-Trimethoxyflavone demonstrates robust antioxidant activity, scavenging free radicals and mitigating oxidative stress in cellular models . Its anti-inflammatory properties are mediated through inhibition of tumor necrosis factor-alpha (TNF-α)-induced pathways. In human dermal fibroblasts, the compound suppresses TNF-α-triggered overexpression of matrix metalloproteinase-1 (MMP-1), a key enzyme implicated in extracellular matrix degradation and skin aging . By attenuating MMP-1 secretion, it preserves collagen integrity and ameliorates UV-induced skin damage .
Metabolic and Neuroprotective Applications
Research highlights its relevance in metabolic disorders, with proposed modulatory effects on lipid metabolism and insulin sensitivity . Additionally, its ability to cross the blood-brain barrier (albeit limited, as per ADMET predictions) suggests neuroprotective potential in neurodegenerative diseases like Alzheimer’s .
Mechanistic Insights: Molecular Targets and Pathways
Modulation of MMP-1 and TNF-α Signaling
In a landmark study by Lee et al. (2022), 3,5,7-Trimethoxyflavone reduced MMP-1 secretion by 40–60% in TNF-α-stimulated human dermal fibroblasts . This effect correlated with downregulation of mitogen-activated protein kinase (MAPK) and NF-κB pathways, both critical for inflammatory cytokine production . The compound’s methoxy groups may enhance its binding affinity to kinase domains, though precise structural interactions require elucidation .
Interaction With Heat Shock Proteins
Analogous to eupatilin, 3,5,7-Trimethoxyflavone may disrupt heat shock protein 90 (Hsp90)-IKK-γ complexes, thereby inhibiting IκB kinase (IKK) activation and subsequent NF-κB translocation . This mechanism, observed in intestinal epithelial cells, could extrapolate to other tissues, positioning the compound as a broad-spectrum anti-inflammatory agent .
Research Findings and Clinical Relevance
In Vitro and Preclinical Studies
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Skin Health: Lee et al. (2022) demonstrated that 10 µM 3,5,7-Trimethoxyflavone restored collagen synthesis in UV-irradiated fibroblasts by 35%, highlighting its cosmeceutical potential .
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Bioavailability: ADMET profiling via admetSAR 2.0 predicts 99% human intestinal absorption but moderate blood-brain barrier penetration (65% probability) . Its high Caco-2 permeability (88%) supports oral administration feasibility .
Table 2: ADMET Profile of 3,5,7-Trimethoxyflavone
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | High | 99.01 |
| Blood-Brain Barrier Penetration | Low | 65.00 |
| Hepatotoxicity (BSEP Inhibition) | Moderate | 76.22 |
| CYP3A4 Inhibition | Likely | 61.38 |
Applications and Future Directions
Nutraceutical and Pharmaceutical Development
The compound’s antioxidant and anti-inflammatory properties position it as a candidate for skincare formulations targeting photoaging and dermatitis . In nutraceuticals, it could complement therapies for metabolic syndromes, though clinical trials are needed to validate efficacy .
Challenges and Research Opportunities
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Structural Optimization: Enhancing water solubility through glycosylation or nanoencapsulation could improve therapeutic applicability.
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In Vivo Validation: Current data rely heavily on in vitro models; animal studies are essential to assess pharmacokinetics and toxicity.
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Clinical Trials: Prioritize Phase I trials to establish safety profiles in humans.
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